molecular formula C18H19NOS·HBr B602257 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity) CAS No. 949096-01-9

4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)

Katalognummer: B602257
CAS-Nummer: 949096-01-9
Molekulargewicht: 378.333
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide is a process-related impurity of Duloxetine Hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI). This impurity arises during the synthesis of Duloxetine, primarily due to incomplete alkylation or side reactions involving the naphthalenol moiety . The hydrobromide variant differs only in the counterion (Br⁻ vs. Cl⁻), impacting solubility and stability but retaining the core pharmacophore.

Eigenschaften

IUPAC Name

4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.BrH/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15;/h2-9,12,16,19-20H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGWEUXXOVJDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676026
Record name 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949096-01-9
Record name 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol hydrobromide, commonly referred to as a Duloxetine impurity , has garnered attention due to its association with the pharmaceutical compound Duloxetine, a dual serotonin and norepinephrine reuptake inhibitor (SNRI). This impurity is particularly significant in the context of drug safety, as it has been linked to potential health risks, including carcinogenicity.

  • Molecular Formula : C18H19NOS·HBr
  • Molecular Weight : 333.88 g/mol
  • CAS Number : 953028-76-7

Biological Activity

The biological activity of this compound primarily revolves around its role as an impurity in Duloxetine formulations. The presence of nitrosamine impurities, such as N-nitroso duloxetine, poses significant health concerns.

Health Implications

Recent findings indicate that N-nitroso compounds are classified as probable carcinogens. The FDA has raised alarms regarding the acceptable levels of such impurities in pharmaceuticals, leading to recalls when levels exceed safety thresholds. For instance:

  • In October 2024, the FDA recalled over 7,000 bottles of Duloxetine due to elevated levels of N-nitroso duloxetine, which can increase cancer risk with prolonged exposure above acceptable levels .

Analytical Methods for Detection

Detection and quantification of 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol hydrobromide and its nitrosamine derivatives have been facilitated by advanced analytical techniques:

Technique Description
LC-MSLiquid chromatography coupled with mass spectrometry for detecting impurities.
NMR SpectroscopyNuclear Magnetic Resonance used to confirm structural identity and purity.
Orbitrap TechnologyHigh-resolution mass spectrometry that enhances detection sensitivity .

Case Studies

Several studies have highlighted the implications of this impurity in clinical settings:

  • Recall Incident Analysis : The recall of Duloxetine highlighted the need for stringent monitoring of nitrosamine levels in pharmaceutical products. The FDA's investigation into the production processes revealed that contamination could occur during manufacturing or storage .
  • Quantification Studies : Research conducted on the quantification of N-nitroso duloxetine demonstrated that even trace amounts could lead to significant health risks, emphasizing the importance of accurate measurement techniques in drug formulation .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol hydrobromide in scientific research are primarily focused on its role as an impurity in drug formulations and its implications for drug safety and efficacy.

Stability Studies

Research has shown that Duloxetine hydrochloride can form various impurities, including 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol hydrobromide, when exposed to environmental factors such as heat and humidity. Stability-indicating methods have been developed using reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor these impurities during the drug's shelf life. Such studies are essential for ensuring that drug formulations remain safe and effective throughout their intended use period .

Quality Control

The detection and quantification of this impurity are critical in pharmaceutical quality control. Advanced analytical techniques, including mass spectrometry (MS) and HPLC, are employed to ensure that the levels of impurities like 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol hydrobromide remain within acceptable limits, thereby preventing potential health risks associated with higher concentrations .

Toxicological Assessments

Studies have indicated that impurities in pharmaceuticals can pose significant health risks, including carcinogenic effects. The presence of nitrosamine-related impurities in Duloxetine has led to recalls due to potential cancer risks, emphasizing the need for thorough toxicological assessments of impurities like 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol hydrobromide .

Case Studies

Several case studies illustrate the importance of monitoring this impurity:

  • Recall Incident : In October 2024, a nationwide recall of Duloxetine was initiated due to elevated levels of nitrosamine impurities, which included concerns about related compounds like 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol hydrobromide. This incident highlighted the critical need for stringent quality control measures in pharmaceutical manufacturing .
  • Analytical Method Validation : A study validated an RP-LC method for determining Duloxetine and its degradation impurities, including this specific compound. The method demonstrated high specificity and sensitivity, ensuring accurate monitoring of impurity levels during stability studies .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound shares structural motifs with other Duloxetine impurities and related substances:

  • Thiophene ring : Critical for binding affinity.
  • Methylamino-propyl chain: Influences metabolic stability.
  • Naphthalenol group: Affects lipophilicity and pharmacokinetics.

Comparative Data Table

Compound Name (Regulatory Designation) CAS No. Molecular Formula Key Structural Differences Source
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide -† C₁₈H₂₀NOBrS* Hydrobromide salt of Impurity C; Br⁻ counterion
Duloxetine Impurity C (EP) (Free Base) 949095-98-1 C₁₈H₂₀NOS Lacks salt form; free naphthalenol hydroxyl group
Duloxetine Impurity C (EP) Hydrochloride 953028-76-7 C₁₈H₂₀NOClS HCl salt; Cl⁻ counterion
Duloxetine Impurity B (EP) [(1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol] 116539-55-0 C₉H₁₅NOS Shorter chain; lacks naphthalenol group
Duloxetine Impurity D (EP) [1-Naphthol] 90-15-3 C₁₀H₈O Simplest structure; no thiophene or methylamino chain
Duloxetine Related Compound A (USP) [(R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine] - C₂₃H₂₄NOS Contains naphthalenyloxy group instead of naphthalenol
Positional Isomer [1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol] - C₁₈H₂₀NOS Naphthalenol group at position 2 vs. 1

*Molecular weight for hydrobromide: 333.88 (base) + 80.91 (HBr) = ~414.79 g/mol.

Analytical and Pharmacological Differences

Chromatographic Behavior: The hydrobromide salt and its positional isomer (naphthalenol at position 2) exhibit distinct retention times in HPLC due to polarity differences . Impurity B (EP) elutes earlier owing to its smaller size and absence of the naphthalenol group .

Solubility and Stability :

  • The hydrobromide salt is expected to have higher aqueous solubility than the free base but lower than the hydrochloride salt (Cl⁻ vs. Br⁻ ionic radius) .
  • 1-Naphthol (Impurity D) is highly lipophilic, posing challenges in purification .

Impurity B’s simpler structure correlates with lower bioaccumulation risk compared to the target compound .

Research Findings and Regulatory Context

  • Synthesis Pathways: The target impurity forms during the alkylation step of Duloxetine synthesis, where incomplete reaction with 1-fluoronaphthalene leads to residual naphthalenol intermediates .
  • Control Limits : The European Pharmacopoeia (EP) specifies a threshold of ≤0.15% for Impurity C (free base), with similar controls likely for its salt forms .
  • Detection Methods : Reverse-phase HPLC with UV detection (λ = 230 nm) is standard for resolving these impurities, as per USP and EP guidelines .

Vorbereitungsmethoden

Acid-Catalyzed Rearrangement Using Hydrogen Bromide

The primary method involves reacting duloxetine free base or its salts with HBr in organic solvents . Key steps include:

  • Reaction Setup : Combining the duloxetine intermediate (Formula I) with HBr (10–40% concentration) in isopropyl acetate or ethyl acetate at 35–40°C.

  • Isolation : Cooling the mixture to 20–25°C, followed by filtration to isolate the hydrobromide impurity (termed "Impurity B" in patents).

  • Purification : Recrystallization in isopropyl acetate at 40–45°C to achieve >97% purity.

Example Protocol (Embodiment 2, CN104230882A) :

  • Reactants : 10 g duloxetine intermediate, 8 mL HBr (10% in isopropyl acetate), 50 mL isopropyl acetate.

  • Conditions : 40°C for 5 hours, cooled to 25°C.

  • Yield : 15.6% with 97.74% purity.

Comparative Analysis of Acid Reagents

The choice of acid significantly impacts impurity profile and yield:

Acid ReagentSolventTemperature (°C)Yield (%)Purity (%)
HBr (10%)Isopropyl acetate4015.697.74
HCl (12.6%)Ethyl acetate358.7797.74
AlCl₃Ethyl acetate365.296.80

Data synthesized from CN104230882A and CN113929657A.

Hydrogen bromide outperforms hydrochloric acid and Lewis acids (e.g., AlCl₃) in yield due to superior nucleophilic displacement kinetics.

Optimization Strategies for Impurity Synthesis

Solvent Selection

Polar aprotic solvents like isopropyl acetate enhance HBr solubility and intermediate stability. Non-polar solvents (e.g., n-hexane) reduce byproduct formation but lower yields.

Temperature Control

Maintaining 35–40°C during rearrangement minimizes side reactions (e.g., over-alkylation). Post-reaction cooling to 20–25°C ensures selective crystallization of the hydrobromide impurity.

Purification Techniques

  • Distillation : Under reduced pressure (P = -0.099 MPa) removes residual solvents.

  • Crystallization : Cooling filtrates to 0–5°C in isopropyl acetate yields high-purity hydrobromide crystals.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

CN113929657A recommends the following conditions for impurity detection:

  • Column : C18 reversed-phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase : Gradient of acetonitrile (A) and 0.1% ammonia water (B).

  • Detection : UV at 230 nm.

Time (min)%A%B
01090
257030
359010

This method resolves the hydrobromide impurity at ~12.3 minutes with ≤0.1% relative standard deviation.

Spectroscopic Validation

  • Mass Spectrometry (MS) : m/z 383.1 [M+H]⁺ for the hydrobromide ion.

  • NMR : δ 7.8–6.7 ppm (aromatic protons), δ 3.1 ppm (methylamino group).

Challenges and Mitigation Strategies

Byproduct Formation

Competing impurities (e.g., duloxetine dimerization products) form at temperatures >45°C. Mitigation includes strict temperature control and HBr stoichiometry optimization.

Scalability Issues

Industrial-scale synthesis faces filtration delays, leading to yield losses. Patent CN104230882A proposes continuous distillation to address this.

Q & A

How can spectroscopic methods be systematically applied to confirm the structural identity of this impurity?

Answer:
The structural elucidation of this impurity requires a multi-technique approach:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, COSY, HSQC, and HMBC spectra to map atomic connectivity and confirm stereochemistry. For example, asymmetric N-nitrosamine signals in 1H^1H NMR (e.g., split peaks) may indicate rotational hindrance or E/Z isomerism .
  • Mass Spectrometry : Use high-resolution MS (HR-MS) to determine the molecular formula (e.g., C18_{18}H18_{18}N2_2O2_2S) and verify fragmentation patterns. Positive-ion ESI-MS at m/z 349.10 can distinguish the impurity from the parent compound .
  • Thermal Analysis : Combine differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess melting points, decomposition behavior, and stability under controlled heating rates (e.g., 10°C/min in nitrogen) .

What advanced chromatographic strategies resolve co-elution challenges with structurally similar impurities in HPLC analysis?

Answer:
To address co-elution:

  • Column Selection : Use reversed-phase columns with sub-2µm particles for high resolution. For example, USP methods specify resolving duloxetine impurity C and D with a resolution ≥1.5 .
  • Mobile Phase Optimization : Adjust pH (e.g., ammonium acetate buffer) and gradient elution (e.g., acetonitrile/water) to enhance selectivity.
  • System Suitability : Validate tailing factor (≤1.5) and signal-to-noise ratio (≥20) to ensure robustness. Relative retention times from reference standards (e.g., EP Impurity D, CAS 90-15-3) aid peak identification .

How is the accuracy and precision of quantitative impurity methods validated under ICH guidelines?

Answer:
Validation parameters include:

  • Linearity : Test across 50–150% of the target concentration (e.g., 0.08–0.4 ppm) with R2^2 ≥0.99.
  • Recovery Studies : Spike impurity into duloxetine matrix at LOQ (0.08 ppm), 50%, 100%, and 150% levels. Recovery rates should be 90–110% .
  • Precision : Repeat intra-day (n=6) and inter-day analyses. For example, %RSD ≤5% at LOQ ensures reproducibility .
  • LOD/LOQ : Determine via signal-to-noise ratios (S/N ≥3 for LOD; ≥10 for LOQ) .

What computational and experimental approaches differentiate E/Z isomers of this impurity?

Answer:

  • DFT Calculations : Model rotational barriers and energy differences between E/Z conformers. Compare calculated NMR chemical shifts (e.g., 1H^1H) with experimental data to assign configurations .
  • Dynamic NMR : Observe temperature-dependent splitting of 1H^1H signals caused by slow interconversion of isomers.
  • Chiral Chromatography : Use columns with cellulose-based stationary phases to separate enantiomers, validated against reference standards (e.g., EP Impurity E, CAS 1033803-59-6) .

How is the genotoxic potential of this impurity assessed, and what control strategies are recommended?

Answer:

  • In Silico Screening : Apply QSAR tools (e.g., ICH M7) to predict mutagenicity. If alerts exist, conduct Ames tests.
  • Analytical Control : Use LC-MS/MS with MRM transitions for trace-level detection (e.g., LOD 0.04 ppm). Validate method specificity against duloxetine and 20+ related impurities .
  • TTC Compliance : Ensure daily intake ≤0.83 ppm (AI limit) based on a 120 mg MDD. Implement CAPA if batches exceed thresholds .

What thermal degradation pathways are observed for this impurity, and how are they characterized?

Answer:

  • TGA/DSC Profiling : Under nitrogen, track weight loss (TGA) and endothermic events (DSC) from 25–850°C. For example, a sharp endotherm at 180°C may indicate melting, while gradual mass loss above 300°C suggests decomposition .
  • Isothermal Studies : Hold samples at 40–60°C (ICH Q1A conditions) to simulate long-term stability. Monitor impurity growth via stability-indicating HPLC .

How are impurity profiles systematically mapped during duloxetine API development?

Answer:

  • Forced Degradation : Expose duloxetine to acid/base hydrolysis, oxidation (H2_2O2_2), heat, and light. Compare degradation products (e.g., 1-naphthol, CAS 90-15-3) with synthetic impurity standards .
  • Orthogonal Methods : Cross-validate HPLC-UV (USP methods) with LC-MS/MS for unknown identification. For example, duloxetine impurity D (CAS 949096-01-9) is quantified using relative response factors (RRF) .

How are contradictory results from NMR and HPLC analyses reconciled during structural assignments?

Answer:

  • Spiking Experiments : Add authentic impurity standards to the sample and observe peak enhancement in HPLC or signal splitting in NMR.
  • 2D NMR Correlations : Use HMBC to confirm long-range couplings inconsistent with proposed structures. For example, NOESY can resolve spatial proximity ambiguities in E/Z isomers .
  • MS/MS Fragmentation : Compare fragment ions (e.g., m/z 327 for [M+H]+^+) with theoretical patterns from proposed structures .

What parameters are critical when transferring impurity methods between laboratories?

Answer:

  • Robustness Testing : Vary column lot, flow rate (±10%), and mobile phase pH (±0.2) to assess method resilience.
  • Cross-Validation : Compare inter-lab results for system suitability (e.g., resolution ≥1.5) and precision (%RSD ≤2%) .
  • Documentation : Share detailed validation reports, including column equivalence data and failure modes (e.g., low recovery at LOQ) .

How are process-related impurities distinguished from degradation products in stability studies?

Answer:

  • Synthetic Route Analysis : Identify impurities from starting materials (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, CAS 645411-16-1) and intermediates .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Use LC-MS to track time-dependent growth of degradation products (e.g., oxidation byproducts) .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled duloxetine to trace degradation pathways via MS isotopic patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)
Reactant of Route 2
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.